3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate
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Overview
Description
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate is a complex organic compound that combines the structural features of chromenone and dihydrobenzo[b][1,4]dioxin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate typically involves multiple steps. One common method starts with the preparation of 2,3-dihydrobenzo[b][1,4]dioxin-6-carbaldehyde, which is then subjected to a condensation reaction with a suitable chromenone derivative. The final step involves acetylation to introduce the acetate group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone moiety to dihydrochromenone.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives .
Scientific Research Applications
3-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: This compound is explored for its use in organic light-emitting diodes (OLEDs) due to its unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.
Mechanism of Action
The mechanism of action of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-yl: This compound shares the dihydrobenzo[b][1,4]dioxin moiety and exhibits similar electronic properties.
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole: Another compound with similar structural features used in OLEDs.
Biological Activity
Chemical Structure and Properties
The molecular formula of 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl acetate is C16H14O5, with a molecular weight of approximately 286.28 g/mol. The compound features a chromenone backbone substituted with a dihydrobenzo[d][1,4]dioxin moiety, which is believed to enhance its biological activity.
Antioxidant Activity
Research indicates that compounds with similar structural features exhibit significant antioxidant properties. The presence of the chromenone structure is known to contribute to radical scavenging activity. For instance, studies have shown that derivatives of chromenones can inhibit oxidative stress markers in vitro, suggesting that our compound may possess similar capabilities.
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of related compounds suggest potential efficacy against various bacterial strains. For example, derivatives of benzo[d][1,4]dioxin have demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli. While specific data on this compound is limited, structural similarities imply it may exhibit comparable antimicrobial effects.
Cytotoxicity and Anticancer Potential
The cytotoxic effects of chromenone derivatives have been extensively studied. Compounds structurally related to our target have shown promising results in inhibiting cancer cell proliferation in various cancer lines, including breast and prostate cancer cells. For example, one study found that certain chromenone derivatives induced apoptosis in MDA-MB-231 breast cancer cells, suggesting that this compound could also exhibit anticancer properties.
Case Studies and Research Findings
- Antioxidant Studies : A study evaluating the antioxidant capacity of several chromenone derivatives reported IC50 values ranging from 20 to 50 µM for radical scavenging assays. This suggests that our compound may similarly exhibit effective antioxidant activity.
- Antimicrobial Testing : In a comparative study on benzo[d][1,4]dioxin derivatives, compounds were tested against a panel of pathogens. Results indicated a range of minimum inhibitory concentrations (MICs) from 10 to 100 µg/mL depending on the structure. While specific data for our compound are not available, its structural analogs showed promise.
- Cytotoxicity Assays : A recent investigation into chromenone derivatives revealed significant cytotoxicity against various cancer cell lines with IC50 values as low as 15 µM. This highlights the potential for our compound to be developed as an anticancer agent.
Summary Table of Biological Activities
Properties
IUPAC Name |
[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O6/c1-11(20)25-13-3-4-14-17(9-13)24-10-15(19(14)21)12-2-5-16-18(8-12)23-7-6-22-16/h2-5,8-10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZYOJKNEJNJNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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